
3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid, commonly known as TFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
科学研究应用
TFCA has been extensively studied for its potential applications in various fields. In medicine, TFCA has been shown to possess anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for certain types of cancer, such as breast cancer, due to its ability to inhibit the growth of cancer cells. In agriculture, TFCA has been used as a herbicide to control the growth of weeds. In industry, TFCA has been used as a precursor for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.
作用机制
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is known that compounds with similar structures can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Compounds with similar structures have been found to have diverse biological activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
实验室实验的优点和局限性
TFCA has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and applications are well documented. However, TFCA also has some limitations. It is a toxic compound and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on TFCA. One area of interest is the development of new and more efficient synthesis methods. Another area of interest is the investigation of TFCA's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of TFCA and its effects on various signaling pathways. Finally, research is needed to develop safer and more effective formulations of TFCA for use in medicine, agriculture, and industry.
In conclusion, TFCA is a chemical compound with significant potential for applications in medicine, agriculture, and industry. Its properties and applications have been extensively studied, and its potential for use in various fields is well documented. Further research is needed to fully understand the mechanism of action of TFCA and its effects on various signaling pathways. Additionally, efforts should be made to develop safer and more effective formulations of TFCA for use in medicine, agriculture, and industry.
合成方法
TFCA can be synthesized through several methods, including the reaction of 4-chlorobenzaldehyde with 1,1,1-trifluoro-3-chloropropane in the presence of a base, followed by oxidation with potassium permanganate. Another method involves the reaction of 4-chlorobenzaldehyde with 1,1,1-trifluoro-3-bromo-2-propanol, followed by dehydrobromination with potassium tert-butoxide.
属性
IUPAC Name |
3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-4,8H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKICGBQNLAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2460768.png)
![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
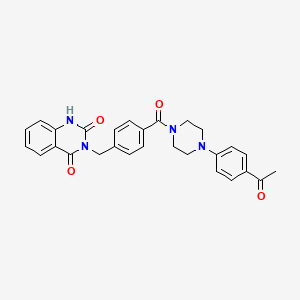
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)
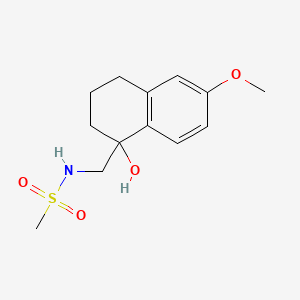

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)
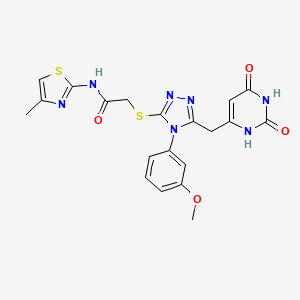
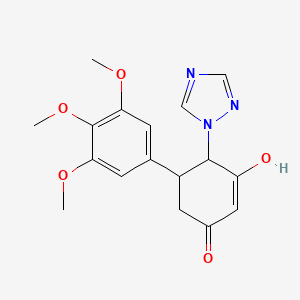

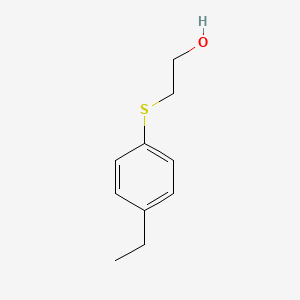
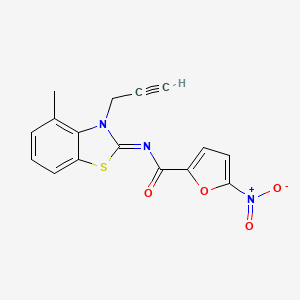
![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)
